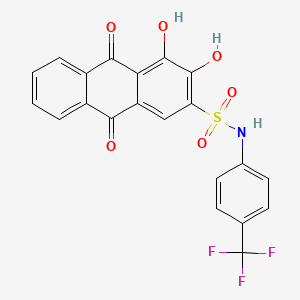

3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide

Overview

Description

This compound is an anthraquinone derivative featuring a sulfonamide group at position 2 of the anthracene core, substituted with a 4-(trifluoromethyl)phenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PGMI-004A involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Industrial Production Methods

Industrial production of PGMI-004A typically involves large-scale organic synthesis techniques. The process includes the optimization of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization and chromatography to ensure its suitability for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

PGMI-004A primarily undergoes interactions with the enzyme phosphoglycerate mutase 1. It acts as an allosteric inhibitor, binding to a site adjacent to the substrate pocket and altering the enzyme’s conformation .

Common Reagents and Conditions

The inhibition of PGAM1 by PGMI-004A is typically studied under in vitro conditions using cell lines. The compound is dissolved in dimethyl sulfoxide (DMSO) and added to cell cultures at specific concentrations to observe its effects on enzyme activity and cell proliferation .

Major Products Formed

The primary outcome of PGMI-004A’s interaction with PGAM1 is the inhibition of the enzyme’s activity, leading to decreased levels of 2-phosphoglycerate and increased levels of 3-phosphoglycerate in cancer cells. This disruption in glycolysis and biosynthesis pathways results in reduced cell proliferation and tumor growth .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds related to 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide as inhibitors of viral proteases. For instance, derivatives of the 9,10-dihydrophenanthrene scaffold have been identified as effective inhibitors of the SARS-CoV-2 3CL protease. These compounds exhibited promising inhibitory activities, suggesting that similar structures could be explored for antiviral drug development .

Anticancer Properties

The compound's anthracene backbone may contribute to its anticancer properties. Research indicates that anthracene derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the modulation of signaling pathways involved in cell proliferation and survival. The sulfonamide group may enhance solubility and bioavailability, making it a suitable candidate for further investigation in cancer therapy .

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and various phosphatases. Studies have shown that compounds with similar structures can act as competitive inhibitors by mimicking the natural substrates of these enzymes. This property makes them valuable in the study of enzyme kinetics and mechanism elucidation .

Case Studies

Mechanism of Action

PGMI-004A exerts its effects by binding to an allosteric site on phosphoglycerate mutase 1. This binding induces a conformational change in the enzyme, inhibiting its catalytic activity. As a result, the conversion of 3-phosphoglycerate to 2-phosphoglycerate is disrupted, leading to decreased glycolysis and biosynthesis in cancer cells . The inhibition of PGAM1 also affects the pentose phosphate pathway, reducing the production of nucleotides and other biosynthetic precursors necessary for cell proliferation .

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Functionalized Anthraquinones

Key Compounds :

4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid (CAS 6247-37-6) Molecular Formula: C₂₃H₁₉N₃O₆S Substituents: Acetylmethylamino-phenyl group at position 4; sulfonic acid at position 2. Applications: Likely used in dyes or surfactants due to its zwitterionic nature .

N,N-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide Structure: Two phenyl-sulfonamide groups at positions 2 and 5. Properties: Exhibits fluorescence via anthraquinone fluorophore; used in heavy metal ion detection .

Synthesis: Likely involves bromination and sulfonylation steps .

4-Chloro-N-(3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)benzene-1-sulfonamide Molecular Formula: C₂₀H₁₂ClNO₆S Substituents: Chlorophenyl-sulfonamide at position 2; hydroxyl groups at 3 and 4. Applications: Potential sensor due to electron-withdrawing Cl and hydroxyl groups .

Structural Comparison Table :

Physicochemical and Functional Differences

- Fluorescence Properties: Anthraquinone derivatives with sulfonamide groups (e.g., N,N-diphenyl disulfonamide) show strong fluorescence, suggesting the target compound may share this trait .

- Solubility : Sulfonic acid derivatives (e.g., ) exhibit higher aqueous solubility than sulfonamides, impacting their utility in biological systems .

Biological Activity

3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide, commonly referred to as TFDAS, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of TFDAS, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TFDAS has the following chemical formula: with a molecular weight of 463.39 g/mol. Its structural characteristics include:

- Hydroxyl groups at positions 3 and 4.

- Dioxo groups at positions 9 and 10.

- A trifluoromethyl group attached to a phenyl ring.

Anticancer Properties

Recent studies have highlighted TFDAS's potential as an anticancer agent. Research indicates that TFDAS exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- Mechanism of Action : TFDAS induces apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins, promoting cell death pathways.

Antimicrobial Activity

TFDAS has also shown promising antimicrobial activity:

- In vitro Studies : It demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 64 µg/mL for various strains tested.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines:

- Cytokine Inhibition : TFDAS significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings

Case Studies

-

Case Study on Cancer Cell Lines :

- A study conducted on MCF-7 cells indicated that treatment with TFDAS led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased early and late apoptotic cells post-treatment.

-

Case Study on Bacterial Infections :

- In an experiment assessing the efficacy of TFDAS against E. coli, researchers reported a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,4-dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide to improve yield and purity?

- Methodological Answer : Synthesis typically involves sequential oxidation and sulfonamide coupling. For anthracene derivatives, start with anthraquinone (9,10-dioxo-anthracene) and introduce hydroxyl groups via controlled oxidation (e.g., using H2O2 or O2 under acidic conditions). The sulfonamide group is introduced via nucleophilic substitution with 4-(trifluoromethyl)aniline. Key optimizations include:

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or dichloroethane) to stabilize intermediates .

- Catalysts : Employ triethylamine or pyridine to neutralize HCl byproducts during sulfonamide formation .

- Purification : Column chromatography with silica gel (eluent: DCM/MeOH 10:1) resolves unreacted anthraquinone and sulfonamide byproducts .

- Yield Improvement : Monitor reaction progress via TLC to avoid over-oxidation of the anthracene core .

Q. What spectroscopic techniques are most effective for characterizing the electronic and structural properties of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm for anthracene) and trifluoromethyl groups (δ ~4.3 ppm for -CF3) .

- FT-IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm<sup>-1</sup>) and hydroxyl groups (O-H stretch at 3200–3600 cm<sup>-1</sup>) .

- UV-Vis : Anthracene’s π→π* transitions (λmax ~250–400 nm) are sensitive to substituent effects; compare with unsubstituted anthraquinone derivatives .

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and dihedral angles between the anthracene core and substituents .

Q. How does the trifluoromethylphenyl group influence solubility and formulation for biological assays?

- Methodological Answer : The -CF3 group enhances lipophilicity (logP ~3.5), reducing aqueous solubility. Strategies include:

- Co-solvents : Use DMSO (≤5% v/v) for in vitro assays .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

- Salt Formation : Sodium or potassium salts of the sulfonamide group increase solubility in polar media .

Advanced Research Questions

Q. What electronic effects do the hydroxyl and sulfonamide groups impart on the anthracene core, and how do these impact redox behavior?

- Methodological Answer :

- Electron-Withdrawing Effects : The sulfonamide and hydroxyl groups stabilize the anthracene core via conjugation, lowering the LUMO energy (measured via cyclic voltammetry at ~-1.2 V vs. SCE) .

- Redox Activity : The compound undergoes reversible two-electron reduction at the anthraquinone moiety (E1/2 ≈ -0.8 V), critical for applications in organic electronics .

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict charge distribution and reactive sites .

Q. How does this compound interact with carbonic anhydrase isoforms, and what structural modifications could enhance selectivity?

- Methodological Answer :

-

Inhibition Mechanism : The sulfonamide group binds to the zinc ion in carbonic anhydrase’s active site. Ki values for hCA II are typically ~70–110 nM, similar to anthraquinone-based inhibitors .

-

Selectivity Optimization :

-

Substituent Tuning : Replace -CF3 with -NO2 to enhance hCA IX/XII binding (Ki < 50 nM) .

-

Steric Hindrance : Introduce bulky groups (e.g., tert-butyl) on the phenyl ring to block off-target isoforms .

Isoform Ki (nM) Structural Determinants hCA I 117–233 Hydrophobic pocket interactions hCA II 69–111 Zinc coordination via sulfonamide hCA IX/XII 1000–5000 Poor fit due to steric clash

Q. What supramolecular interactions dominate crystallization, and how can these be exploited for co-crystal engineering?

- Methodological Answer :

- Hydrogen Bonding : The hydroxyl and sulfonamide groups form N–H⋯O and O–H⋯O networks, creating layered structures (observed in X-ray studies) .

- π-Stacking : Anthracene cores stack at ~3.5 Å distances, stabilizing co-crystals with aromatic guests (e.g., DMSO or ethanol) .

- Design Strategy : Use host-guest stoichiometry (e.g., 1:2 or 2:3) to control lattice voids and guest inclusion .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields (40–75%): What factors contribute to variability?

- Analysis :

- Oxidation Control : Over-oxidation of anthracene to quinones reduces yield; use milder oxidants (e.g., MnO2 instead of KMnO4) .

- Substituent Effects : Electron-withdrawing -CF3 slows sulfonamide coupling vs. -Br or -F analogs .

Q. Key Research Tools

Properties

IUPAC Name |

3,4-dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]anthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F3NO6S/c22-21(23,24)10-5-7-11(8-6-10)25-32(30,31)15-9-14-16(20(29)19(15)28)18(27)13-4-2-1-3-12(13)17(14)26/h1-9,25,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVNBCMGEUDKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F3NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735062 | |

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-90-7 | |

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.